ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique pyran ring structure, which is substituted with various functional groups, including amino, cyano, and carboxylate groups.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-13-16(19(22)25-6-2)15(12(10-20)18(21)26-13)11-8-7-9-14(23-3)17(11)24-4/h7-9,15H,5-6,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQUWCESZKWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=CC=C2)OC)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. This reaction forms an intermediate, which undergoes cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the cyano group produces primary amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-phenyl-2-ethyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2,3-dihydroxyphenyl)-2-ethyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-ethyl-4H-pyran-3-carboxylate is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
